molecular formula C14H21NO3 B1306322 (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine CAS No. 626205-87-6

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine

Cat. No.: B1306322
CAS No.: 626205-87-6
M. Wt: 251.32 g/mol
InChI Key: VBIAHDCHALWQCZ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine is a chemical compound that features a benzyl group substituted with two methoxy groups at the 2 and 5 positions, and a tetrahydrofuran ring attached to a methylamine group

Scientific Research Applications

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzyl alcohol and tetrahydrofuran.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of tetrahydrofuran and a suitable amine source.

    Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzyl Alcohol: Shares the 2,5-dimethoxybenzyl structure but lacks the tetrahydrofuran and amine groups.

    Tetrahydrofuran: A simpler compound that forms part of the structure of (2,5-Dimethoxy-benzyl)-(tetrahydro-furan-2-YL-methyl)-amine.

Uniqueness

    Structural Uniqueness: The combination of the 2,5-dimethoxybenzyl group with the tetrahydrofuran and methylamine groups gives this compound unique chemical and physical properties.

    Functional Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it distinct from simpler related compounds.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-5-6-14(17-2)11(8-12)9-15-10-13-4-3-7-18-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIAHDCHALWQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186582
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626205-87-6
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626205-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,5-Dimethoxyphenyl)methyl]tetrahydro-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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